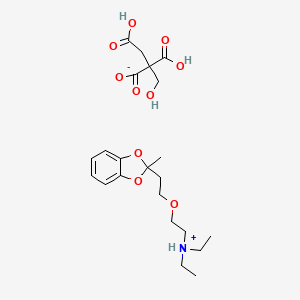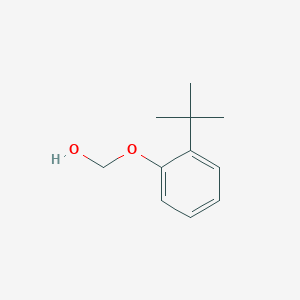
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride is a chemical compound with the molecular formula C14H21ClO2S It is known for its unique structure, which includes a thiolan-1-ium ring substituted with a butyl group and a 2,5-dihydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride typically involves the reaction of 2,5-dihydroxybenzaldehyde with butylthiol in the presence of a suitable catalyst The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by cyclization to form the thiolan-1-ium ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s thiolan-1-ium ring can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the 2,5-dihydroxyphenyl group can participate in redox reactions, contributing to the compound’s antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butyl-1-(2,4-dihydroxyphenyl)thiolan-1-ium chloride
- 3-Butyl-1-(2,6-dihydroxyphenyl)thiolan-1-ium chloride
- 3-Butyl-1-(3,5-dihydroxyphenyl)thiolan-1-ium chloride
Uniqueness
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
92277-99-1 |
|---|---|
Formule moléculaire |
C14H21ClO2S |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
2-(3-butylthiolan-1-ium-1-yl)benzene-1,4-diol;chloride |
InChI |
InChI=1S/C14H20O2S.ClH/c1-2-3-4-11-7-8-17(10-11)14-9-12(15)5-6-13(14)16;/h5-6,9,11H,2-4,7-8,10H2,1H3,(H-,15,16);1H |
Clé InChI |
CJPXBWQXDLJJMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC[S+](C1)C2=C(C=CC(=C2)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


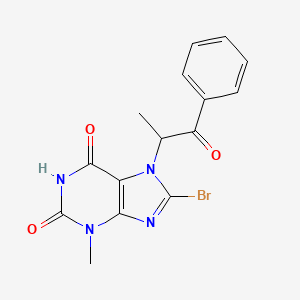
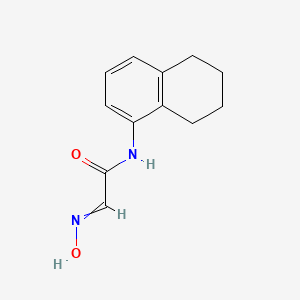
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
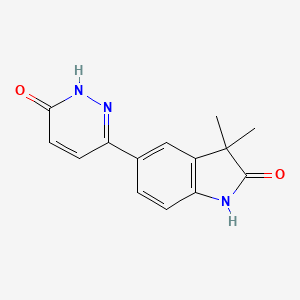


![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
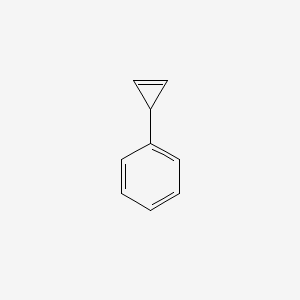
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)

